3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is a synthetic organic compound with a complex structure It is characterized by the presence of a cinnoline ring, an amide group, and a fluorine atom, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Cinnoline Ring: The cinnoline ring is typically synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the Amide Group: The amide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Fluorination: The fluorine atom is incorporated using fluorinating agents under controlled conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the cinnoline scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s stability and reactivity make it useful in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-hydroxyphenyl)-N-(1-hydroxypropyl)
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl
Uniqueness
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyrrolidinyl group and the fluorine atom enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
187231-62-5 |
---|---|
Molecular Formula |
C15H18FN5O |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
4-amino-8-fluoro-N-(2-pyrrolidin-1-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O/c16-11-5-3-4-10-12(17)14(20-19-13(10)11)15(22)18-6-9-21-7-1-2-8-21/h3-5H,1-2,6-9H2,(H2,17,19)(H,18,22) |
InChI Key |
PVRZVPDBTZWUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.